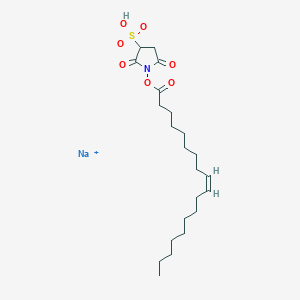![molecular formula C22H21NO5 B12308600 rac-(3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid, cis](/img/structure/B12308600.png)
rac-(3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid, cis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid, cis is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and ability to form strong peptide bonds .
Vorbereitungsmethoden
The synthesis of rac-(3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid, cis typically involves the protection of the amino group with the Fmoc group. This can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The compound is isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups to create different derivatives.
Common reagents used in these reactions include sodium azide (NaN3) for azide formation, and isobutoxycarbonyl chloride (IBC-Cl) for the mixed anhydride method . The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.
Wissenschaftliche Forschungsanwendungen
rac-(3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid, cis is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of rac-(3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid, cis involves its ability to form strong peptide bonds. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to rac-(3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid, cis include other Fmoc-protected amino acids, such as:
Fmoc-L-Lys(Nvoc)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-amino acid azides: These compounds are used as coupling agents in peptide synthesis.
The uniqueness of this compound lies in its specific structure and stability, making it a valuable tool in synthetic chemistry and peptide synthesis .
Eigenschaften
Molekularformel |
C22H21NO5 |
|---|---|
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
5-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid |
InChI |
InChI=1S/C22H21NO5/c24-20(25)22-13-23(11-14(22)9-10-28-22)21(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,25) |
InChI-Schlüssel |
PTWIEVPGNRSUIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2(C1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


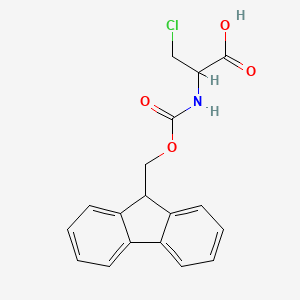
![[2-[2,6-bis(dimethylamino)phenyl]-3,6-dimethoxyphenyl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B12308531.png)
![3-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B12308536.png)
![[2-acetyloxy-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] acetate](/img/structure/B12308537.png)
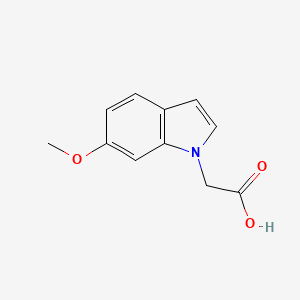
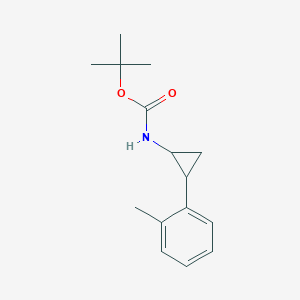

![3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12308565.png)

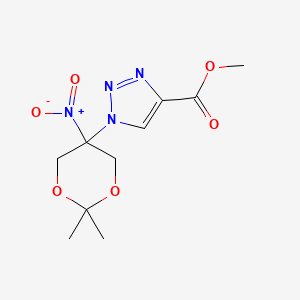
![Methyl 5-hydroxy-2-methyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate](/img/structure/B12308579.png)
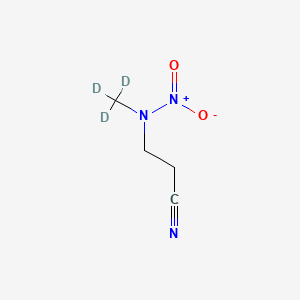
![[2-(4-Methoxyphenyl)-5-[2-(methylamino)ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride](/img/structure/B12308584.png)
